molecular formula C23H23N5O7S2 B2966574 ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 361174-27-8

ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2966574
CAS No.: 361174-27-8
M. Wt: 545.59
InChI Key: MZBOBKQGSBYTHR-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an ethyl carboxylate group, a benzenesulfonyl linker, and a carbamoyl-bound 4-(3-nitrophenyl)thiazole moiety. The sulfonyl and carbamoyl groups enhance solubility and intermolecular interactions .

Properties

IUPAC Name

ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O7S2/c1-2-35-23(30)26-10-12-27(13-11-26)37(33,34)19-8-6-16(7-9-19)21(29)25-22-24-20(15-36-22)17-4-3-5-18(14-17)28(31)32/h3-9,14-15H,2,10-13H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBOBKQGSBYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and piperazine derivatives under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and thiazole groups are likely involved in binding to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Thiazole-Substituted Derivatives

  • Ethyl 4-((4-((4-(4-Phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (): Differs in the thiazole substituent (4-phenoxyphenyl vs. 3-nitrophenyl).
  • 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine (16) ():
    Shares the 4-(3-nitrophenyl)thiazole moiety but lacks the sulfonylpiperazine-carboxylate scaffold. Instead, a hydrazine-pyridine group is present, which may confer antioxidant or MAO-B inhibitory properties .

Piperazine-Sulfonyl Derivatives

  • 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) (): Replaces the ethyl carboxylate with a benzhydryl group and retains the sulfonylpiperazine motif.
  • Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate ():
    Simplifies the structure by omitting the thiazole-carbamoyl-benzenesulfonyl unit. The nitro group directly attaches to the piperazine, reducing molecular weight and complexity .

Target Compound (Hypothetical)

  • Anticancer Potential: Structural similarity to benzothiazole derivatives (e.g., BZ-IV in ) suggests possible kinase inhibition or apoptosis induction.
  • MAO-B Inhibition: Analogous to hydrazone derivatives (), the nitro-thiazole moiety may target monoamine oxidases .

Comparative Activities

Compound Key Structural Features Reported Activity
Target Compound Nitro-thiazole, sulfonylpiperazine Hypothetical: Anticancer, MAO-B
1-(4-(3-Nitrophenyl)thiazol-2-yl)-hydrazine (16) Hydrazine-pyridine, nitro-thiazole Antioxidant, selective hMAO-B inhibitor
1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine (7c) Benzhydryl, nitro-sulfonylpiperazine Neuroactivity (potential CNS targeting)
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Nitro-piperazine, ethyl carboxylate Unspecified (simpler scaffold)

Physicochemical Properties and Stability

  • Melting Points :

    • Thiazole derivatives with nitro groups (e.g., ) exhibit high melting points (>300°C), suggesting thermal stability due to aromatic stacking .
    • Piperazine-carboxylates () have lower melting points (~160–200°C), influenced by ester flexibility .
  • Solubility: Sulfonyl groups enhance water solubility (e.g., ), whereas benzhydryl or phenoxyphenyl substituents () increase lipophilicity .

Biological Activity

Ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₅S
Molecular Weight408.44 g/mol
SolubilitySoluble in DMSO, ethanol
Boiling PointNot available

Research indicates that compounds containing piperazine and thiazole moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives can inhibit bacterial growth by interfering with bacterial cell wall synthesis.
  • Anticancer Properties : Some thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Acetylcholinesterase Inhibition : Certain piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition against various bacterial strains.
  • Neuroprotective Effects : Research on piperazine derivatives has suggested potential neuroprotective effects through acetylcholinesterase inhibition, which may enhance cognitive function in models of Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR study identified key structural features that enhance the biological activity of thiazole and piperazine compounds, providing insights into how modifications can improve efficacy against specific targets.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibition of bacterial growth; effective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines; modulation of apoptotic pathways
NeuroprotectiveInhibition of acetylcholinesterase; potential cognitive enhancement

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